

# Application Note: Modeling Diradical Transition States with the DM21 Functional

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## Compound of Interest

Compound Name: DM21

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## Introduction: The Challenge of Diradical Transition States

Diradical species, molecules with two unpaired electrons, are critical intermediates and transition states in a vast array of chemical reactions, including pericyclic reactions, bond homolysis, and certain catalytic cycles.<sup>[1]</sup> A transition state with significant diradical character possesses a multiconfigurational electronic structure, meaning that a single determinant method like standard Kohn-Sham Density Functional Theory (KS-DFT) is often inadequate for an accurate description.<sup>[2]</sup> Traditional DFT functionals frequently suffer from "pathological errors" in such systems, notably delocalization error and artificial spin symmetry breaking, which can lead to qualitatively incorrect reaction barriers and mechanistic predictions.<sup>[1]</sup>

## The DM21 Functional: A Potential Solution

**DM21** is a machine-learned exchange-correlation functional developed by DeepMind.<sup>[3][4]</sup> Unlike traditional functionals, it was specifically trained to handle systems with "fractional electron character," including fractional charges and spins.<sup>[1][3]</sup> This training methodology was designed to explicitly correct the systemic flaws of delocalization and spin symmetry-breaking.<sup>[1]</sup> By generating an accurate dissociation limit for molecules like H<sub>2</sub> without breaking spin symmetry, **DM21** demonstrates a theoretical aptitude for describing the bond-stretching and bond-breaking processes inherent to the formation of diradical transition states.<sup>[5]</sup>

However, the practical application of **DM21** comes with significant challenges, including severe Self-Consistent Field (SCF) convergence difficulties and high computational cost.<sup>[6][7]</sup> This note provides a detailed protocol for attempting to model diradical transition states with **DM21**, along with a realistic assessment of its current limitations.

## Performance and Data

While direct benchmark data for **DM21** on a wide range of diradical transition states is not yet prevalent in the literature, its performance on related problems, such as bond dissociation, is indicative of its potential. The Bond-Breaking Benchmark (BBB) provides a relevant assessment.

**Table 1: Mean Absolute Errors (kcal/mol) on the Bond-Breaking Benchmark (BBB)**

Functional	Type	Mean Absolute Error (kcal/mol)
DM21	Machine-Learned Hybrid	< 5.0 (Reported Superiority) <sup>[3]</sup> <sup>[5]</sup>
SCAN	meta-GGA	~5-10
wB97X	Range-Separated Hybrid	~5-10
B3LYP	Hybrid-GGA	>10

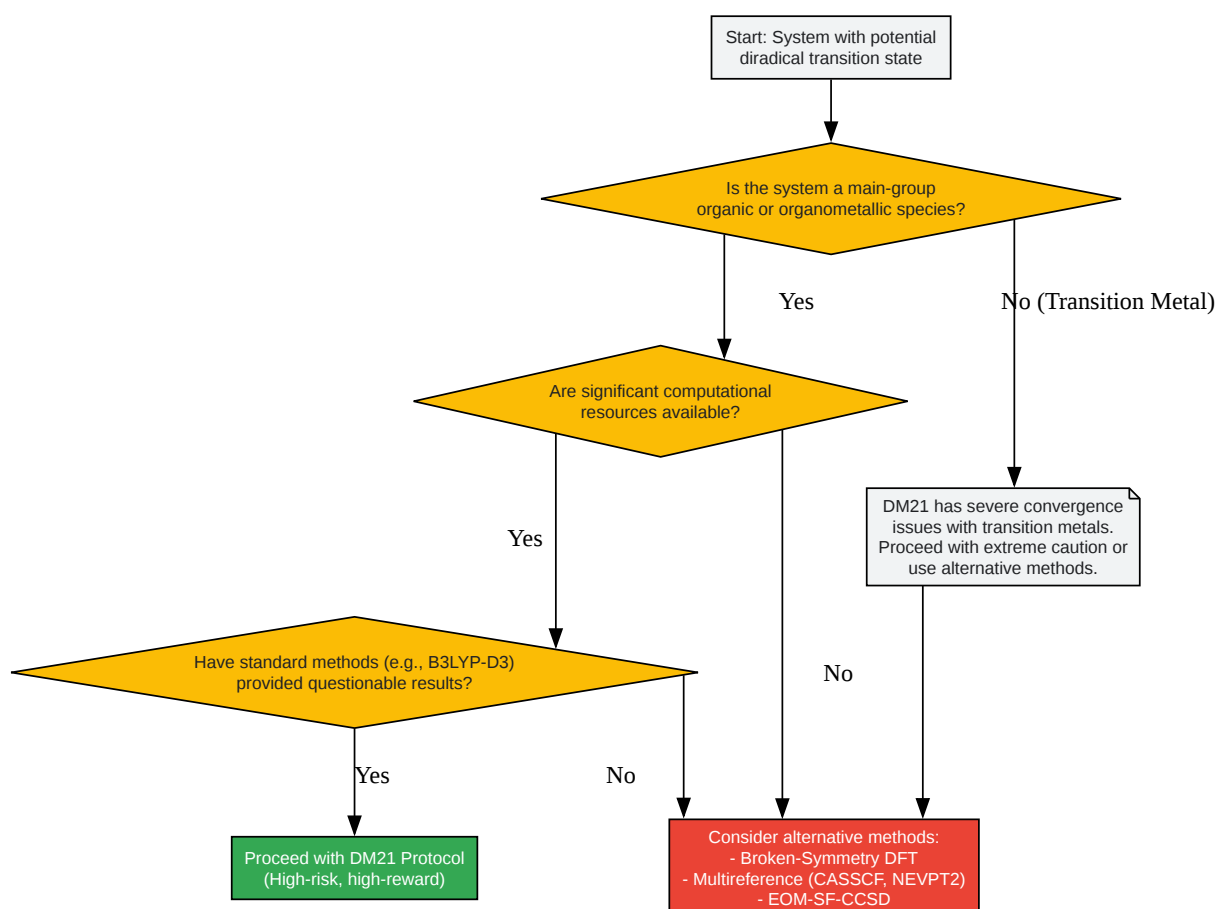
Data is synthesized from performance charts and statements in cited literature comparing **DM21** to high-performing functionals on the BBB dataset.<sup>[3][5]</sup>

**Table 2: Qualitative Feature Comparison for Diradical Modeling**

Feature	DM21	Standard Hybrids (e.g., B3LYP)	Multireference (e.g., CASSCF)
Static Correlation	Partially captured via FS training	Poorly described	Explicitly included
Spin Contamination	Designed to minimize	Often significant (UHF/UKS)	Well-defined spin states
Delocalization Error	Significantly reduced	High	N/A
Computational Cost	Very High (per iteration)[6]	Low to Moderate	Extremely High
Ease of Use	Difficult (Convergence)[6]	Routine	Requires expert knowledge
Analytical Gradients	Not available[7][8]	Available	Available

## Decision Workflow for Using DM21

Before attempting a calculation, researchers should consider if **DM21** is the appropriate tool. The following workflow helps guide this decision.



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Caption: Decision workflow for selecting **DM21** for diradical modeling.

## Computational Protocol for Diradical Transition State Modeling

This protocol is designed for the PySCF computational chemistry package, where **DM21** is readily available.<sup>[4][9]</sup>

## Part 1: Initial Structure and Broken-Symmetry Guess

A good initial guess for both the geometry and the electronic structure is critical.

- Construct an initial guess geometry for the transition state using chemical intuition, manual building, or results from a lower-level scan.
- Perform a preliminary geometry optimization and frequency calculation using a standard, robust functional like B3LYP with an unrestricted formalism (UKS). Use the guess(mix=True) option in PySCF to encourage spin-symmetry breaking, which can help locate an initial diradical-like solution.
- Verify the B3LYP result: Ensure the optimized structure has one imaginary frequency corresponding to the desired reaction coordinate. Save the optimized geometry and the final orbitals/density matrix.

## Part 2: DM21 Self-Consistent Field (SCF) Calculation

**DM21** is known to have severe convergence issues.<sup>[6]</sup> A multi-stage strategy is recommended. The orbitals from the B3LYP calculation should be used as the initial guess.

- Strategy A (Standard): Start with moderate level shifting and damping.
  - level\_shift = 0.25
  - damp = 0.7
  - Set a high number of maximum SCF cycles (max\_cycle = 200).<sup>[6]</sup>
- Strategy B (Aggressive Damping): If Strategy A fails, increase damping and the number of cycles.
  - damp = 1.0
  - max\_cycle = 500<sup>[6]</sup>

- Strategy C (DIIS Delay): If Strategy B fails, delay the start of the DIIS (Direct Inversion in the Iterative Subspace) procedure.
  - diis\_start\_cycle = 12 (or higher)
  - max\_cycle = 900[6]
- Non-Self-Consistent Check: If all SCF strategies fail, consider a non-self-consistent calculation (**DM21**@B3LYP). This involves running a single **DM21** energy evaluation on the converged B3LYP orbitals. Studies have shown this can yield improved accuracy over self-consistent B3LYP, though it is not a true **DM21** result.[6]

## Part 3: Transition State Optimization with DM21

**DM21** lacks analytical gradients, so optimization must proceed with numerical differentiation, which can be noisy.[5][8]

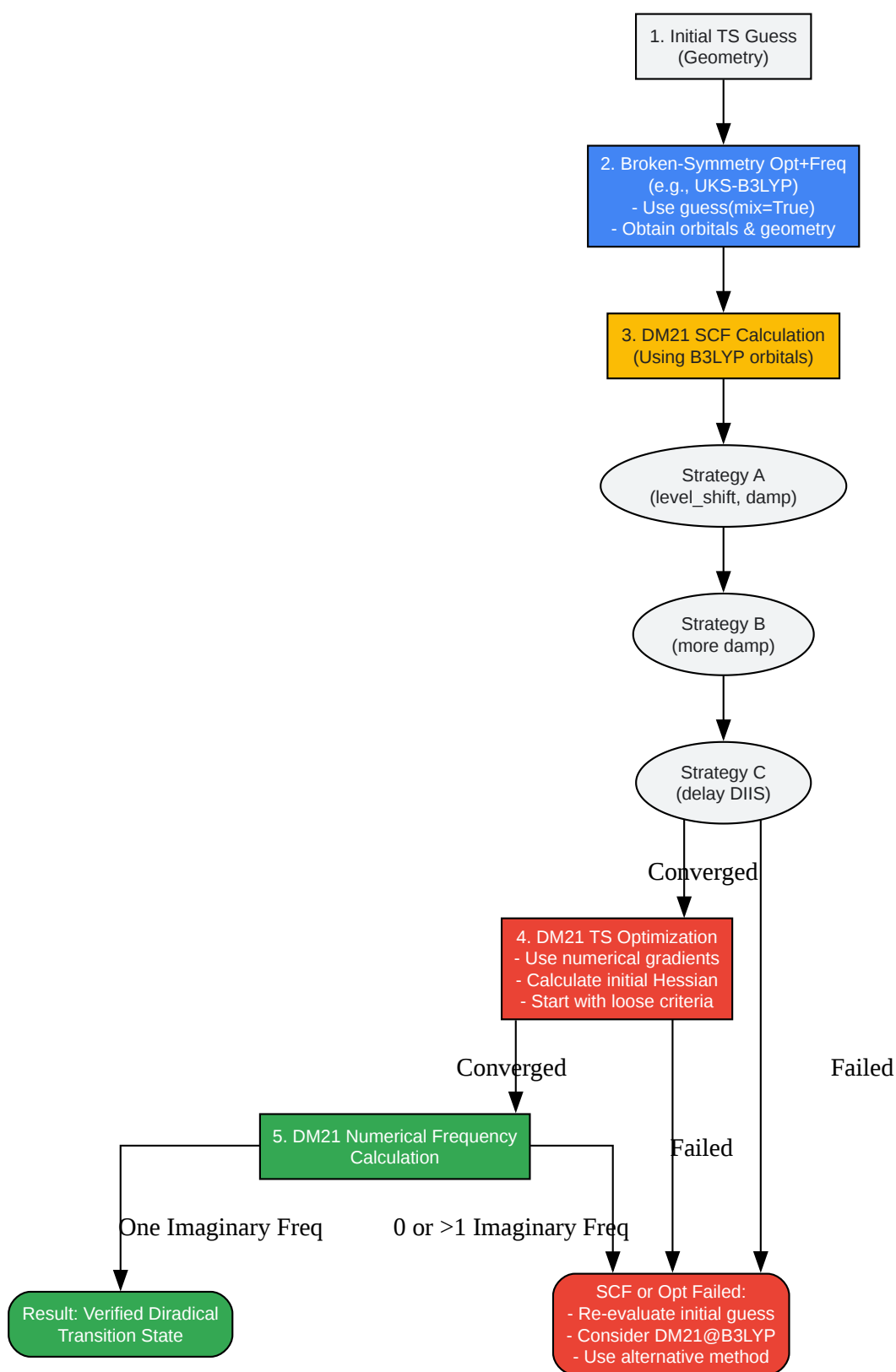
- Optimizer Setup: Use the geometry from the successful Part 1 calculation as the starting point.
- Initial Hessian: It is highly recommended to compute the Hessian matrix at the starting geometry using the **DM21** functional to provide the optimizer with accurate initial curvature information.
- Numerical Differentiation Step: A numerical differentiation step in the range of 0.0001–0.001 Å has been found to be required for sufficiently smooth gradients.[5][8] This may need to be adjusted in the optimizer settings.
- Convergence Criteria: Begin with loose optimization criteria. Once the optimization converges, use the resulting structure as the input for a subsequent optimization with tighter criteria.
- Execution: Run the transition state optimization using a robust algorithm like the Berny optimizer. Be prepared for a large number of optimization cycles.

## Part 4: Verification

- Frequency Calculation: Upon successful convergence of the geometry, perform a numerical frequency calculation at the **DM21** level.
- Analysis: A true transition state will have exactly one imaginary frequency. Animate this vibrational mode to confirm that it corresponds to the expected reaction coordinate. If there are zero or multiple imaginary frequencies, the located structure is not the correct transition state.

## Workflow Visualization

The following diagram illustrates the key steps of the computational protocol.



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Caption: Computational workflow for **DM21** diradical transition state modeling.



## Summary and Outlook

The **DM21** functional is a promising, theoretically-grounded tool for investigating reactions involving diradical character due to its design which mitigates common DFT errors. However, its practical application is currently hampered by severe computational challenges, including poor SCF convergence and the lack of analytical gradients for geometry optimization. The protocols outlined in this note provide a roadmap for expert users to attempt these demanding calculations. As the implementation of machine-learned functionals becomes more efficient and robust, **DM21** and its successors may evolve into indispensable tools for accurately modeling complex, open-shell chemical reactivity.

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